4-(2-Carboethoxyphenyl)-2-chloro-1-butene
Overview
Description
“4-(2-Carboethoxyphenyl)-2-chloro-1-butene” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), attached to a butene group (a 4-carbon chain with a double bond), and a carboethoxy group (a carbon atom double-bonded to an oxygen and single-bonded to an ethoxy group, which is a 2-carbon chain attached to an oxygen atom). The presence of the chlorine atom indicates that this compound is a type of organochlorine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl group, the introduction of the butene group, and the attachment of the carboethoxy group. Without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group would form a hexagonal ring, with the butene and carboethoxy groups attached to different carbon atoms on the ring. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl group, the double bond in the butene group, and the carboethoxy group. The chlorine atom could also participate in reactions. Without specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its boiling and melting points, solubility in various solvents, and reactivity with other substances. Without specific data, it’s not possible to provide detailed information on these properties .Scientific Research Applications
Photochemistry Applications
The study by Protti et al. (2004) explored the photochemistry of chloroanisoles and chlorophenols, which can be related to the reactivity of chlorinated alkenes like 4-(2-Carboethoxyphenyl)-2-chloro-1-butene. It was found that heterolysis in specific solvents provides access to aryl cations that add to pi nucleophiles, demonstrating the potential for creating arylated products through photochemical reactions Protti, Fagnoni, Mella, & Albini, 2004.
Polymer Science
Hsiao, Yang, and Chen (2000) synthesized novel polyamides with flexible main-chain ether linkages, showcasing the potential of incorporating ether and carboxylic functionalities, similar to those in this compound, into polymers for improved solubility and thermal stability Hsiao, Yang, & Chen, 2000.
Metal-Organic Frameworks (MOFs)
Zhao et al. (2017) developed thiophene-based MOFs for environmental contaminant sensing and pesticide removal. This research highlights the application of functionalized dicarboxylates in constructing MOFs with specific sensing and adsorption capabilities, relevant to the functional groups present in this compound Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017.
Electrochemical Synthesis
Uneyama, Hasegawa, Kawafuchi, and Torii (1983) demonstrated the electrochemical preparation of chloromethylated alkenes, a method that could potentially be applied for the synthesis of compounds like this compound, offering a route to functionalized isoprene units Uneyama, Hasegawa, Kawafuchi, & Torii, 1983.
Environmental Applications
The work by Wei et al. (2019) on the adsorption mechanism of chlorophenols by graphene oxide emphasizes the importance of understanding the interaction between organic pollutants and adsorbent materials. Such insights are crucial for developing methods to remove contaminants that may include or relate to the breakdown products of compounds like this compound Wei, Zhao, Khan, Sun, Ji, Ai, & Wang, 2019.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-chlorobut-3-enyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDHPASFLXWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641147 | |
Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-79-5 | |
Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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